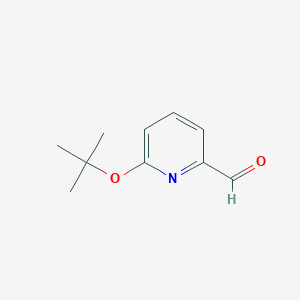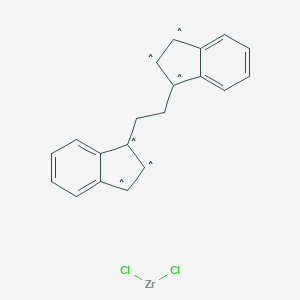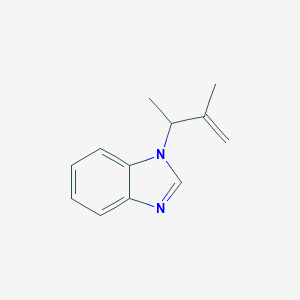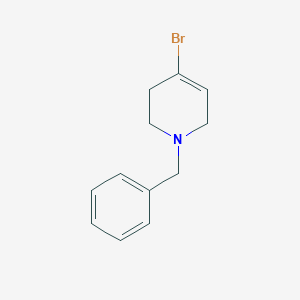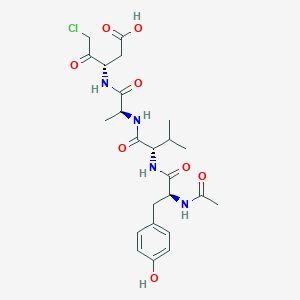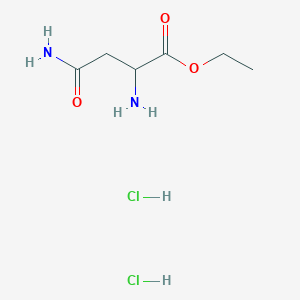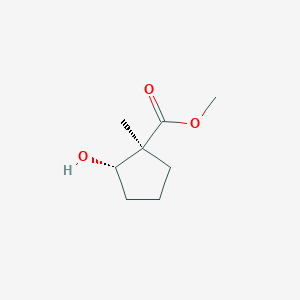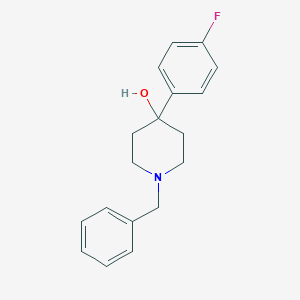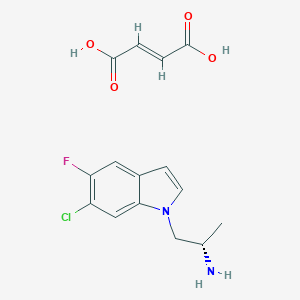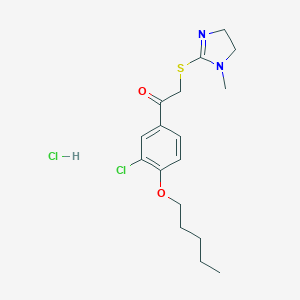
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride has potential applications in various fields of scientific research. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to reduce inflammation in the body. Additionally, it has been studied as a potential antimicrobial agent due to its ability to kill bacteria and fungi.
作用機序
The mechanism of action of Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride varies depending on its application. In anticancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. In anti-inflammatory research, it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In antimicrobial research, it has been shown to kill bacteria and fungi by disrupting their cell membranes.
生化学的および生理学的効果
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride has various biochemical and physiological effects depending on its application. In anticancer research, it has been shown to inhibit the growth of cancer cells without affecting normal cells. In anti-inflammatory research, it has been shown to reduce inflammation without causing any adverse effects. In antimicrobial research, it has been shown to kill bacteria and fungi without causing any toxicity to human cells.
実験室実験の利点と制限
One advantage of using Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride in lab experiments is its ability to selectively target cancer cells, bacteria, and fungi without affecting normal cells. Another advantage is its ability to reduce inflammation without causing any adverse effects. However, one limitation of using Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride in lab experiments is its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride. One direction is to study its potential applications in other fields such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize its synthesis method to increase its yield and reduce its cost. Additionally, further research can be done to understand its mechanism of action in more detail and to identify any potential side effects. Finally, research can be done to develop new derivatives of Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride with improved properties for various applications.
Conclusion
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method involves a multi-step process, and its mechanism of action varies depending on its application. It has various biochemical and physiological effects, and its use in lab experiments has advantages and limitations. Finally, there are several future directions for research on Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride, including studying its potential applications in other fields, optimizing its synthesis method, and developing new derivatives with improved properties.
合成法
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride can be synthesized using a multi-step process. The first step involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 1-methyl-2-imidazoline to form 3-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)benzaldehyde. The second step involves the reaction of the product from the first step with 1-bromopentane to form 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)acetophenone. The final step involves the conversion of the product from the second step to Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride by reacting it with hydrochloric acid.
特性
CAS番号 |
160518-48-9 |
|---|---|
製品名 |
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride |
分子式 |
C17H24Cl2N2O2S |
分子量 |
391.4 g/mol |
IUPAC名 |
1-(3-chloro-4-pentoxyphenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)sulfanyl]ethanone;hydrochloride |
InChI |
InChI=1S/C17H23ClN2O2S.ClH/c1-3-4-5-10-22-16-7-6-13(11-14(16)18)15(21)12-23-17-19-8-9-20(17)2;/h6-7,11H,3-5,8-10,12H2,1-2H3;1H |
InChIキー |
DGRJHJKLIDYGNS-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2C)Cl.Cl |
正規SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2C)Cl.Cl |
その他のCAS番号 |
160518-48-9 |
同義語 |
1-(3-chloro-4-pentoxy-phenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)su lfanyl]ethanone hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



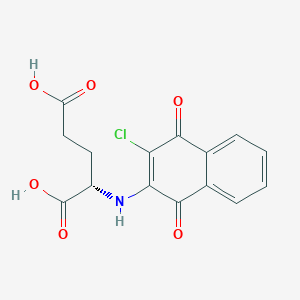
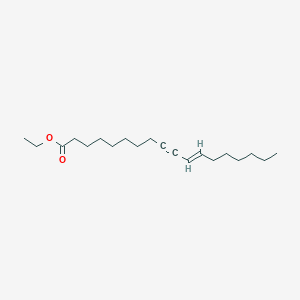
![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)
![2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile](/img/structure/B71143.png)
